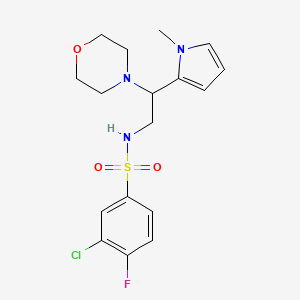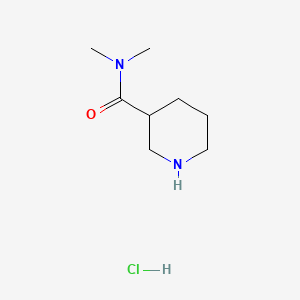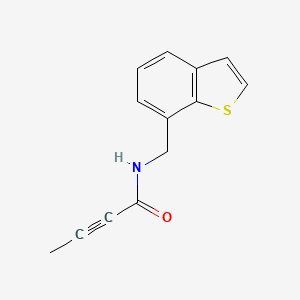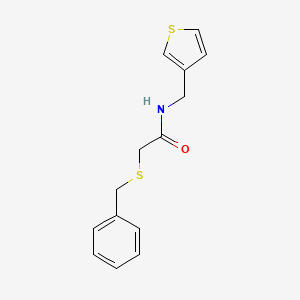
3-chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, morpholino, and sulfonamide moieties. This compound is part of a broader class of sulfonamide derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzene ring The chloro and fluoro substituents are introduced through halogenation reactions, while the morpholinoethyl group is attached via nucleophilic substitution reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro and fluoro groups can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Chloro and fluoro derivatives can form corresponding chloro and fluoro oxo compounds.
Reduction: The reduction of nitro groups can yield corresponding amines.
Substitution: Substitution reactions can yield various morpholino derivatives.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems and as a potential inhibitor for various enzymes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
類似化合物との比較
3-Chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
3-Chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)benzenesulfonamide
3-Chloro-4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-ethanol)benzenesulfonamide
特性
IUPAC Name |
3-chloro-4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFN3O3S/c1-21-6-2-3-16(21)17(22-7-9-25-10-8-22)12-20-26(23,24)13-4-5-15(19)14(18)11-13/h2-6,11,17,20H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJQBLVNHVUSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)

![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)


![5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid](/img/structure/B2449313.png)


![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2449316.png)

![N-(2,4-DIFLUOROPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2449318.png)


